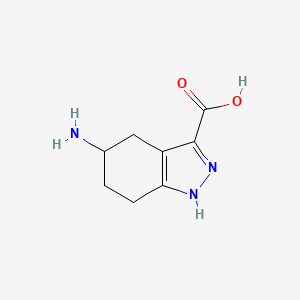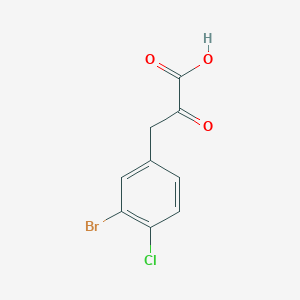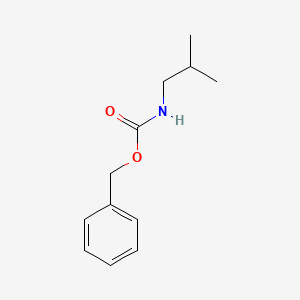
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is a compound that features both pyrrolidine and morpholine rings These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-3-sulfonyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, which can have different chemical and biological properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine and morpholine rings can also contribute to the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have similar biological activities.
Morpholine derivatives: Compounds with morpholine rings can have comparable chemical properties and applications.
Uniqueness
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is unique due to the presence of both pyrrolidine and morpholine rings, which can provide a combination of chemical reactivity and biological activity not found in other compounds. The sulfonyl group further enhances its potential as a versatile building block in chemical synthesis and drug discovery.
Eigenschaften
Molekularformel |
C8H17ClN2O3S |
|---|---|
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
4-pyrrolidin-3-ylsulfonylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O3S.ClH/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10;/h8-9H,1-7H2;1H |
InChI-Schlüssel |
CJLGOXHBRCWYHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1S(=O)(=O)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


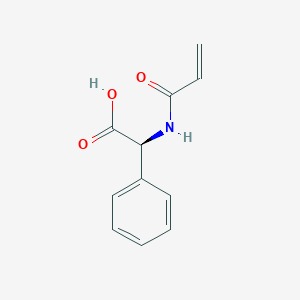
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)
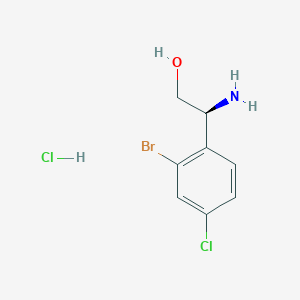
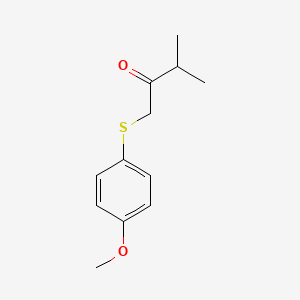

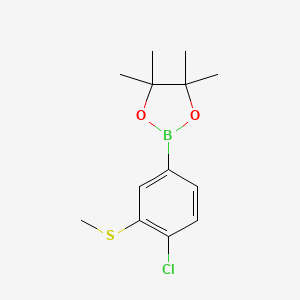
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)


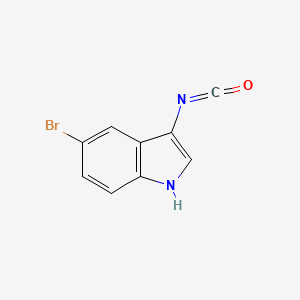
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
